molecular formula C13H18O4 B6602823 ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate CAS No. 2044745-25-5

ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate

Cat. No.: B6602823
CAS No.: 2044745-25-5
M. Wt: 238.28 g/mol
InChI Key: GAPWDXROWIXFRP-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate is a novel and versatile compound that has gained significant attention in scientific research and industrial applications. Its molecular formula is C13H18O4, and it has a molecular weight of 238.28 g/mol. This compound is known for its unique structure, which includes cyclopropane rings and an ester functional group.

Preparation Methods

The synthesis of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate involves several steps. One common synthetic route includes the reaction of cyclopropanecarbonyl chloride with ethyl 4-cyclopropyl-4-oxobutanoate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and cyclopropane ring-opening.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester group can be hydrolyzed by esterases, releasing the active cyclopropane-containing moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane rings in the compound may also undergo ring-opening reactions, forming reactive intermediates that can participate in further biochemical processes .

Comparison with Similar Compounds

Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 2-cyclopropanecarbonyl-4-oxobutanoate: Lacks the additional cyclopropyl group, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially influencing its solubility and reactivity.

    Cyclopropanecarbonyl chloride: A simpler compound used as a starting material in the synthesis of this compound.

The uniqueness of this compound lies in its dual cyclopropane rings and ester functionality, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonyl)-4-cyclopropyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-17-13(16)10(12(15)9-5-6-9)7-11(14)8-3-4-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPWDXROWIXFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1CC1)C(=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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